molecular formula C24H48O8 B1655488 Nonic-light SPS CAS No. 37318-79-9

Nonic-light SPS

Cat. No.: B1655488
CAS No.: 37318-79-9
M. Wt: 464.6 g/mol
InChI Key: FIWSRSRCWYARAJ-SQOFCNSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonic-light SPS is a compound that has garnered significant attention in recent years due to its unique properties and versatile applications. It is primarily used in the field of materials science, particularly in the synthesis and characterization of advanced materials. The compound is known for its ability to enhance the performance of various materials through its interaction with light and other chemical agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonic-light SPS is typically synthesized using a method known as spark plasma sintering (SPS). This technique involves the application of a pulsed direct current through a conductive die containing the powder of the compound. The process is carried out under low voltage and low pressure, which allows for the efficient consolidation of the powder into a dense material . The reaction conditions usually involve high temperatures and rapid heating and cooling rates, which help in achieving the desired properties of the compound .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of advanced SPS systems that are capable of producing large quantities of the compound with high reproducibility and efficiency. These systems are designed to handle various materials and can produce parts with improved functionality and cost-effectiveness . The industrial production process also involves stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Nonic-light SPS undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its application in various fields, as they determine the compound’s stability and reactivity under different conditions .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper chlorides, sulfur-containing compounds, and various organic solvents. The reactions are typically carried out under anaerobic conditions to prevent unwanted side reactions and to ensure the formation of the desired products .

Major Products Formed: The major products formed from the reactions of this compound include copper-thiolate complexes and other sulfur-containing compounds. These products are essential for the compound’s application in materials science and other fields .

Comparison with Similar Compounds

Nonic-light SPS is unique in its ability to interact with light and other chemical agents to induce various changes in materials. Similar compounds include spiropyrans and other photochromic compounds, which also have the ability to switch between different forms in response to light . this compound stands out due to its versatility and efficiency in enhancing the performance of various materials. Other similar compounds include various sulfur-containing compounds and metal-thiolate complexes, which have similar chemical properties but may not offer the same level of performance and versatility as this compound .

Conclusion

This compound is a versatile and efficient compound with a wide range of applications in scientific research and industry. Its unique properties and ability to interact with light and other chemical agents make it a valuable tool in the development of advanced materials and other technologies. As research continues, it is expected that new applications and mechanisms of action for this compound will be discovered, further enhancing its importance in various fields.

Properties

IUPAC Name

(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;(Z)-octadec-9-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C6H14O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-1-3(9)5(11)6(12)4(10)2-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-12H,1-2H2/b10-9-;/t;3-,4+,5-,6-/m.1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWSRSRCWYARAJ-SQOFCNSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37318-79-9
Record name Sorbitan oleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37318-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorbitan sesquioleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.